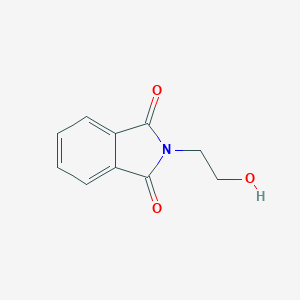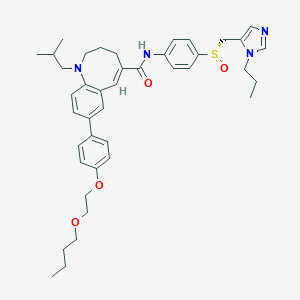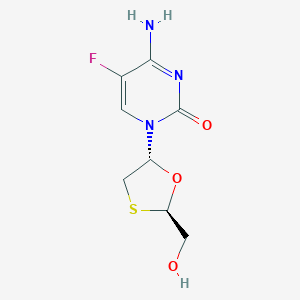
N-(2-Hydroxyéthyl)phtalimide
Vue d'ensemble
Description
N-(2-Hydroxyethyl)phthalimide is an organic compound with the molecular formula C10H9NO3. It is a white crystalline solid that is used as a precursor for chloromethyl ethers in the synthesis of purine acyclic nucleosides . This compound is known for its role in various chemical reactions and its applications in scientific research.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)phthalimide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
N-(2-Hydroxyethyl)phthalimide (HEM) primarily targets proteins with active hydrogen-containing compounds . One of its main targets is the thiol group of cysteine residues in proteins .
Mode of Action
HEM is an electrophilic compound that can react with nucleophilic, active hydrogen-containing compounds to form covalent bonds . Specifically, it can react with the thiol group of cysteine residues in proteins, leading to protein cross-linking . This reaction changes the structure and function of the proteins, allowing for protein modification and exploration .
Biochemical Pathways
The primary biochemical pathway affected by HEM involves the cross-linking of proteins. This process can alter the structure and function of proteins, leading to changes in cellular processes that depend on these proteins . The downstream effects of these changes can vary widely depending on the specific proteins and processes involved.
Result of Action
The primary result of HEM’s action is the modification of proteins through cross-linking . This can lead to changes in the structure and function of these proteins, potentially affecting a wide range of cellular processes. The specific effects would depend on the proteins that are modified and the nature of the modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)phthalimide can be synthesized through the reaction of phthalimide with ethylene oxide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of N-(2-Hydroxyethyl)phthalimide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxyethyl)phthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can convert it into different functionalized compounds.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various functionalized phthalimide derivatives, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other compounds .
Comparaison Avec Des Composés Similaires
N-Hydroxyphthalimide: Similar in structure but contains a hydroxyl group directly attached to the phthalimide ring.
2-Phthalimidoethanol: Another similar compound with a hydroxyl group on the ethyl side chain.
Uniqueness: N-(2-Hydroxyethyl)phthalimide is unique due to its specific reactivity with nucleophiles and its role as a precursor in the synthesis of purine acyclic nucleosides. Its ability to modify proteins and its applications in various fields of research and industry make it a valuable compound .
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFLUYFYHANMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063225 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3891-07-4 | |
| Record name | N-(2-Hydroxyethyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYETHYL)PHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61842K53O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing N-(2-Hydroxyethyl)phthalimide?
A1: N-(2-Hydroxyethyl)phthalimide can be synthesized via several methods:
- Gabriel Synthesis: This method utilizes the reaction of potassium phthalimide with 2-chloroethanol at elevated temperatures (90°C) in dimethylformamide (DMF) solvent. [] Researchers have investigated the impact of reaction parameters like temperature, time, reactant ratios, and solvents on the yield. []
- Microwave Irradiation: This alternative approach involves reacting phthalic anhydride directly with ethanolamine under microwave irradiation. [] This method boasts reduced reaction times and high yields under optimized conditions. []
Q2: What makes N-(2-Hydroxyethyl)phthalimide a versatile building block in organic synthesis?
A2: The presence of both the phthalimide group and the hydroxyl group within its structure contributes to its versatility.
- Exchange Reactions: Poly-2-(N-phthalimido)ethyl acrylate, synthesized from N-(2-Hydroxyethyl)phthalimide, readily undergoes exchange reactions with hydroxy and amino compounds. [, ] This property makes it valuable for generating diverse polymers and potentially for developing polymer-drug conjugates. [, ]
- Esterification Reactions: N-(2-Hydroxyethyl)phthalimide reacts with various acids, such as acrylic acid and methacrylic acid, to yield corresponding acrylate and methacrylate monomers. [, , ] These monomers can be further polymerized, creating polymers with modified properties. [, ]
Q3: How is N-(2-Hydroxyethyl)phthalimide utilized in the development of potentially bioactive compounds?
A3: N-(2-Hydroxyethyl)phthalimide serves as a key intermediate in synthesizing various compounds with potential biological activities:
- Purine Acyclic Nucleosides: Researchers have explored using N-(2-Hydroxyethyl)phthalimide as a precursor to synthesize nitrogen analogs of the antiviral drug acyclovir (Zovirax). [] This involves reacting its chloromethyl ether derivative with protected guanine or diaminopurine followed by deprotection to yield compounds like 9-[(2-aminoethoxy)methyl]guanine, exhibiting antiviral activity against Herpes Simplex Virus Type 1. []
- Bis-Phthalimide and Thalidomide Esters: Esterification of trimellitic anhydride chloride with N-(2-Hydroxyethyl)phthalimide generates novel cyclic imide-ester derivatives. [] These derivatives are further reacted with amino acids, producing hybrid structures with substituted N,N-bis-phthalimide and phthalimide-thalidomide moieties, some demonstrating in vitro cytotoxic activity against Hep-G2 and MCF-7 cancer cell lines. []
Q4: Has the kinetic and mechanistic behavior of N-(2-Hydroxyethyl)phthalimide in oxidation reactions been investigated?
A4: Yes, researchers have studied the oxidation of N-(2-Hydroxyethyl)phthalimide by various oxidants:
- Cerium(IV) Oxidation: In the presence of a ruthenium(III) catalyst, N-(2-Hydroxyethyl)phthalimide undergoes oxidation by Cerium(IV) in acidic media. [] This reaction yields N-methylphthalimide and formaldehyde as products. [] Kinetic studies revealed first-order dependence on Cerium(IV) concentration and fractional order dependence on both substrate and catalyst concentration. []
- Halogen Oxidant (e.g., N-bromosuccinimide): Studies have also explored the kinetics and mechanism of N-(2-Hydroxyethyl)phthalimide oxidation by +1 halogen oxidants in acidic media. []
Q5: Are there any studies exploring the applications of N-(2-Hydroxyethyl)phthalimide in material science?
A5: Yes, N-(2-Hydroxyethyl)phthalimide has been utilized in developing environmentally friendly epoxy resins:
- Renewable Epoxy Resins: Researchers have investigated incorporating N-(2-Hydroxyethyl)phthalimide into epoxy resins derived from renewable resources like sunflower, soybean, and linseed oils. [] The resulting modified epoxy compounds, possessing both oxirane rings and phthalimide groups, exhibited enhanced mechanical properties, chemical resistance, and potential for use in surface coatings. []
Q6: What analytical techniques are commonly employed in studying N-(2-Hydroxyethyl)phthalimide and its derivatives?
A6: Various spectroscopic and analytical techniques are utilized to characterize N-(2-Hydroxyethyl)phthalimide, its intermediates, and products:
- Spectroscopy: Infrared (IR) spectroscopy helps in identifying functional groups and structural changes. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 31P-NMR, provides detailed structural information. []
- Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is used for product identification and analysis. []
- Elemental Analysis: This technique confirms the elemental composition of synthesized compounds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















